molecular formula C16H28N4O7 B12580587 L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid CAS No. 647008-39-7

L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid

Cat. No.: B12580587
CAS No.: 647008-39-7
M. Wt: 388.42 g/mol
InChI Key: LSNLWOHDTCYRFL-NDCWEZFPSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of L-isoleucyl-L-alanyl-L-alanyl-L-aspartic acid is defined by its linear sequence of amino acids: isoleucine (Ile) at the N-terminus, followed by two alanine (Ala) residues, and aspartic acid (Asp) at the C-terminus. The peptide backbone consists of three amide bonds formed via dehydration synthesis between the carboxyl group of one residue and the amino group of the next. The molecular formula, $$ \text{C}{16}\text{H}{28}\text{N}{4}\text{O}{7} $$, reflects the inclusion of four amino acids, each contributing distinct functional groups.

Stereochemical configuration is critical to the peptide’s biological activity. All residues adopt the L-enantiomeric form, as indicated by the "L-" prefix. The chiral centers at the α-carbon of each amino acid ensure proper spatial orientation for potential interactions. For instance, the branched side chain of isoleucine ($$-\text{CH}(\text{CH}2\text{CH}3)\text{CH}2\text{CH}3$$) projects outward, while the aspartic acid side chain ($$-\text{CH}_2\text{COOH}$$) introduces a negatively charged carboxylate group at physiological pH.

The peptide’s three-dimensional conformation is further influenced by hydrogen bonding between backbone amides and side-chain interactions. For example, the aspartic acid residue can participate in salt bridges or hydrogen bonds via its carboxylate group, while the hydrophobic isoleucine and alanine side chains may drive clustering in aqueous environments.

Properties

CAS No.

647008-39-7

Molecular Formula

C16H28N4O7

Molecular Weight

388.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C16H28N4O7/c1-5-7(2)12(17)15(25)19-8(3)13(23)18-9(4)14(24)20-10(16(26)27)6-11(21)22/h7-10,12H,5-6,17H2,1-4H3,(H,18,23)(H,19,25)(H,20,24)(H,21,22)(H,26,27)/t7-,8-,9-,10-,12-/m0/s1

InChI Key

LSNLWOHDTCYRFL-NDCWEZFPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This approach can be more cost-effective and scalable for large quantities .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid has been investigated for its potential therapeutic effects, particularly in modulating biological processes.

1.1 Neurotransmitter Activity
Research indicates that aspartic acid derivatives, including L-aspartic acid, play critical roles as neurotransmitters in the central nervous system (CNS). The tetrapeptide may influence neurotransmission pathways, potentially offering therapeutic avenues for neurological disorders .

1.2 Drug Development
The compound's structural features make it a candidate for developing prodrugs or drug analogs. Its amino acid composition allows for modifications that can enhance bioavailability and target specificity. Studies have shown that derivatives of aspartic acid can be utilized to create cyclic peptides with improved pharmacokinetic properties .

Biochemical Applications

This compound serves as a substrate in enzymatic reactions, particularly in the synthesis of other bioactive compounds.

2.1 Enzymatic Synthesis
The compound can be synthesized using various biocatalysts, including lipases and C-N lyases, which facilitate the formation of optically pure α-amino acids. This is significant for producing pharmaceuticals with specific stereochemistry .

2.2 Biocatalytic Processes
Recent advancements have highlighted the use of engineered enzymes to produce L-aspartic acid derivatives efficiently. These processes are environmentally friendly and yield high purity products suitable for pharmaceutical applications .

Industrial Applications

The industrial relevance of this compound extends to its potential use in creating biodegradable materials and enhancing agricultural products.

3.1 Biodegradable Polymers
Aspartic acid derivatives are being explored for their role in synthesizing biodegradable polymers, such as polyaspartic acid. These materials are increasingly used in applications like superabsorbent polymers for hygiene products .

3.2 Fertilizer Enhancements
In agriculture, polyaspartate derived from aspartic acid is utilized to improve water retention and nutrient uptake in fertilizers, contributing to more sustainable farming practices .

Case Study 1: Neurotransmitter Effects
A study examined the effects of L-aspartate on neurotransmission in animal models, demonstrating its role in synaptic plasticity and potential implications for treating cognitive disorders.

Case Study 2: Enzymatic Synthesis
Research focused on the use of engineered C-N lyases to synthesize N-arylated L-aspartic acids, showcasing the efficiency and specificity of biocatalytic processes in producing valuable pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular features of L-isoleucyl-L-alanyl-L-alanyl-L-aspartic acid with structurally related peptides and aspartic acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) Inferred: C₁₆H₂₇N₄O₈ ~403.4 (calculated) Tetrapeptide with hydrophobic (isoleucine) and acidic (aspartic acid) residues.
L-Alanyl-L-aspartic acid (8a) C₇H₁₂N₂O₅ 204.18 Dipeptide; anti-liver fibrosis activity; synthesized via ethanolamine coupling.
L-Alanyl-L-isoleucine C₉H₁₈N₂O₃ 202.25 Dipeptide; ChemSpider ID 5730850; three stereocenters.
N-Acetyl-L-Aspartic acid C₆H₉NO₅ 175.14 Aspartic acid derivative; 99.9% purity; used in neurological studies.
Fmoc-L-Asp-NH₂ C₁₉H₁₈N₂O₅ 354.36 Protected aspartic acid derivative; used in solid-phase peptide synthesis.
Glycyl-L-phenylalanyl-L-alanylglycyl-L-aspartic acid C₂₀H₂₇N₅O₈ 473.46 Tetrapeptide with aromatic (phenylalanine) and glycine residues.

Notes:

  • Unlike N-acetylated derivatives (e.g., ), the target lacks post-translational modifications, which may influence its stability and receptor interactions.

Purity and Analytical Data

  • Purity : Commercial analogs like N-acetyl-L-aspartic acid (99.9% purity) and isotope-labeled compounds (≥98% purity in ) highlight industry standards .
  • Characterization : NMR and MS are universally employed (e.g., ), ensuring structural confirmation .

Biological Activity

L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid is a tetrapeptide composed of four amino acids: isoleucine, alanine, alanine, and aspartic acid. This compound has garnered attention in biochemical research due to its potential biological activities and applications in various fields, including drug development and therapeutic interventions. This article delves into the biological activity of this compound, presenting findings from diverse studies, case analyses, and data tables.

Structure and Synthesis

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₄O₄
  • Molecular Weight : 270.25 g/mol

The synthesis of this tetrapeptide typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This approach is favored for its efficiency and ability to produce high-purity peptides suitable for biological studies.

1. Protein-Protein Interactions

This compound is believed to play a significant role in protein-protein interactions. Its specific sequence may influence how it interacts with various molecular targets, which can affect cellular signaling pathways. Research indicates that peptides with specific amino acid sequences can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects.

2. Therapeutic Applications

This compound has been investigated for its potential use in drug delivery systems and as a component in peptide-based vaccines. The unique properties of tetrapeptides like this compound make them suitable candidates for enhancing the bioavailability of drugs through mechanisms such as improving membrane permeability or facilitating transport via peptide transporters like PEPT1 .

Case Studies

Several studies have explored the biological activity of this compound:

Data Table: Comparison with Similar Peptides

Compound NameMolecular FormulaBiological Activity
This compoundC₁₁H₁₄N₄O₄Potential drug delivery and protein interaction
L-Prolyl-L-isoleucyl-L-alanylleucylC₁₂H₁₅N₄O₄Antioxidant properties; protein interactions
Glycyl-L-isoleucyl-L-prolyl-TyrosylC₁₂H₁₅N₄O₄Antimicrobial activity; cellular signaling modulation

Research Findings

Recent findings highlight the importance of amino acid sequences in determining the biological activity of peptides:

  • In Vitro Studies : In vitro assays have shown that peptides with specific sequences can exhibit enhanced binding affinity to target proteins, influencing downstream signaling pathways critical for cellular function .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have illustrated how this compound may interact with various receptors, providing insights into its potential therapeutic mechanisms .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid in synthetic preparations?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 210 nm is commonly used for purity analysis, while tandem mass spectrometry (MS/MS) or nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR) are critical for confirming structural identity. For quantitative analysis, internal standards such as norleucine can normalize retention time variability . Stability under storage conditions (e.g., pH, temperature) should be validated via accelerated degradation studies using kinetic modeling .

Q. How can researchers optimize the solid-phase peptide synthesis (SPPS) protocol for this compound to minimize side reactions?

Methodological Answer: Use orthogonal protecting groups (e.g., Fmoc for amine groups, tert-butyl for aspartic acid side chains) to prevent unintended deprotection. Coupling efficiency can be enhanced with activators like HBTU or PyBOP and monitored via Kaiser tests. Post-synthesis, cleavage from the resin with trifluoroacetic acid (TFA) requires scavengers (e.g., triisopropylsilane) to prevent aspartimide formation. Purification via reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% TFA) is recommended .

Q. What are the key challenges in distinguishing this compound from its diastereomers or truncated sequences during analysis?

Methodological Answer: Chiral chromatography using columns with β-cyclodextrin stationary phases can resolve enantiomeric impurities. For truncated sequences, MALDI-TOF mass spectrometry provides accurate mass-to-charge ratio discrimination. Circular dichroism (CD) spectroscopy may further differentiate secondary structural deviations caused by misfolded intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer: Discrepancies may arise from variations in cell membrane permeability or intracellular peptidase activity. To address this:

  • Conduct time-resolved bioactivity assays with protease inhibitors (e.g., bestatin) to stabilize the peptide.
  • Use isotopic labeling (15N^{15}\text{N}- or 13C^{13}\text{C}-labeled residues) to track metabolic degradation via LC-MS.
  • Compare uptake efficiency across cell lines using fluorescently tagged analogs (e.g., FITC conjugation) .

Q. What experimental designs are suitable for investigating the peptide’s interaction with enzymatic targets (e.g., proteases or receptors) in vitro?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (KdK_d) and thermodynamic parameters (ΔH\Delta H, ΔS\Delta S). For enzymatic assays, use fluorogenic substrates (e.g., AMC-labeled peptides) to measure kinetic constants (kcatk_{cat}, KmK_m). Molecular dynamics (MD) simulations (e.g., GROMACS) can predict conformational changes upon binding, validated by cryo-EM or X-ray crystallography .

Q. How can researchers address spectral overlap in NMR studies of this compound in complex biological matrices?

Methodological Answer: Apply 13C^{13}\text{C}-filtered NMR experiments to suppress background signals from unlabeled biomolecules. For crowded spectra, heteronuclear single quantum coherence (HSQC) or total correlation spectroscopy (TOCSY) enhances resolution. Dynamic nuclear polarization (DNP) can amplify sensitivity in low-concentration samples .

Q. What strategies are effective for integrating this peptide into studies of intracellular signaling pathways with conflicting prior evidence?

Methodological Answer: Combine knockdown/knockout models (CRISPR/Cas9) of putative target proteins with phosphoproteomics (e.g., SILAC labeling) to map pathway interactions. Use Förster resonance energy transfer (FRET) biosensors to visualize real-time signaling dynamics. Meta-analyses of transcriptomic datasets (e.g., GEO, ArrayExpress) can identify conserved regulatory nodes .

Data Validation and Reproducibility

Q. What statistical frameworks are recommended for validating dose-response relationships in bioactivity studies of this peptide?

Methodological Answer: Employ nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50_{50} values. Use bootstrap resampling to estimate confidence intervals and assess outliers via Grubbs’ test. For reproducibility, adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo) with standardized metadata .

Q. How can researchers mitigate batch-to-batch variability in peptide synthesis for longitudinal studies?

Methodological Answer: Implement quality control checkpoints:

  • Pre-synthesis: Validate resin loading via quantitative ninhydrin tests.
  • Post-synthesis: Characterize each batch with LC-MS and CD spectroscopy.
  • Use a reference standard (e.g., NIST-traceable) for inter-laboratory calibration .

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